2-Cyclopropylpyrazolo[1,5-a]pyrimidin-6-amine
Overview
Description
2-Cyclopropylpyrazolo[1,5-a]pyrimidin-6-amine (2CPP) is a heterocyclic compound belonging to the class of pyrazolo[1,5-a]pyrimidin-6-amines. It is an important building block in the synthesis of various bioactive molecules, such as drugs and polymers. 2CPP has been studied extensively for its potential applications in medicinal chemistry and biochemistry. Its chemical structure consists of a cyclopropyl ring attached to a pyrazolo[1,5-a]pyrimidine nucleus. The cyclopropyl ring provides a unique three-dimensional shape and contributes to the overall stability of the compound.
Scientific Research Applications
- Field : Medicinal Chemistry
- Application Summary : Pyrazolo[1,5-a]pyrimidines have been identified as potential antitumor agents . They have attracted a great deal of attention due to their significant impact in medicinal chemistry .
- Methods and Procedures : The synthesis and functionalization of diverse pyrazolo[1,5-a]pyrimidines have been developed by various researchers . These transformations improve the structural diversity and allow a synergic effect between new synthetic routes and the possible applications of these compounds .
- Results and Outcomes : The discussion highlights their anticancer potential and enzymatic inhibitory activity, which hopefully could lead to new rational and efficient designs of drugs bearing the pyrazolo[1,5-a]pyrimidine core .
- Field : Material Science
- Application Summary : A family of pyrazolo[1,5-a]pyrimidines has been identified as strategic compounds for optical applications . They have attracted a great deal of attention due to their significant photophysical properties .
- Methods and Procedures : The study identifies these compounds as having simpler and greener synthetic methodology as compared to those of BODIPYS . Their tunable photophysical properties make them ideal for optical applications .
- Results and Outcomes : The compounds bearing simple aryl groups allow good solid-state emission intensities . The properties and stability found in these compounds are comparable to commercial probes such as coumarin-153, prodan and rhodamine 6G .
Antitumor Applications
Optical Applications
properties
IUPAC Name |
2-cyclopropylpyrazolo[1,5-a]pyrimidin-6-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4/c10-7-4-11-9-3-8(6-1-2-6)12-13(9)5-7/h3-6H,1-2,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYYRERHSUZELCK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN3C=C(C=NC3=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601251551 | |
Record name | 2-Cyclopropylpyrazolo[1,5-a]pyrimidin-6-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601251551 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyclopropylpyrazolo[1,5-a]pyrimidin-6-amine | |
CAS RN |
1356003-23-0 | |
Record name | 2-Cyclopropylpyrazolo[1,5-a]pyrimidin-6-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1356003-23-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Cyclopropylpyrazolo[1,5-a]pyrimidin-6-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601251551 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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